2-Methylpentane
Overview
Description
It is a structural isomer of hexane, consisting of a methyl group bonded to the second carbon atom in a pentane chain . This compound is a colorless, odorless liquid at room temperature and is commonly used in various industrial applications due to its chemical properties.
Mechanism of Action
Target of Action
2-Methylpentane, also known as isohexane, is a branched-chain alkane . It is a structural isomer of hexane composed of a methyl group bonded to the second carbon atom in a pentane chain It has been suggested that it may interact with the central nervous system (cns) .
Mode of Action
It is known to be involved in the functionalization of aliphatic c–h bonds using different carbene insertion processes to form c–h insertion products .
Biochemical Pathways
It is known to be involved in the functionalization of aliphatic c–h bonds . This process can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
It is known to be a volatile compound with a boiling point of 60 to 62 °c This suggests that it could be rapidly absorbed and distributed in the body following inhalation
Biochemical Analysis
Biochemical Properties
2-Methylpentane plays a role in biochemical reactions primarily as a solvent. It is involved in the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products . Additionally, this compound is used in metal-free Ritter-type amination reactions of tertiary C–H bonds using iodic acid as an oxidant in the presence of N-hydroxyphthalimide . These interactions highlight its utility in facilitating various organic transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or reactive chemicals . Long-term effects on cellular function have not been extensively studied, but its role as a solvent suggests that it may influence the stability and activity of other compounds in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentane can be synthesized through several methods. One common laboratory method involves the catalytic hydrogenation of 2-methyl-2-pentene. This reaction typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrially, this compound is often produced from light naphtha through a series of steps including pretreatment to remove impurities, azeotropic distillation, and separation processes . The feedstock is first pretreated to remove benzene and sulfur, followed by the removal of 2,3-dimethylbutane. The intermediate product is then subjected to azeotropic distillation to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination using chlorine gas under UV light).
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and an ignition source.
Substitution: Requires halogens like chlorine or bromine and UV light to initiate the reaction.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Various halogenated derivatives such as 2-chloro-2-methylpentane.
Scientific Research Applications
2-Methylpentane is utilized in various scientific research applications:
Comparison with Similar Compounds
- Isopentane (2-Methylbutane)
- 3-Methylpentane
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
Comparison: 2-Methylpentane is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to its isomers like 3-Methylpentane and 2,2-Dimethylbutane, this compound has a different boiling point and reactivity profile . This uniqueness makes it suitable for specific industrial applications where other isomers might not be as effective.
Properties
IUPAC Name |
2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | 2-METHYLPENTANE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4029143 | |
Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | Pentane, 2-methyl- | |
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Record name | 2-METHYLPENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
Record name | ISOHEXANE | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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Record name | 2-Methylpentane | |
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Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
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Record name | 2-Methylpentane | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanes, mixture | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73513-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylpentane?
A1: The molecular formula of this compound is C6H14, and its molecular weight is 86.18 g/mol.
Q2: Are there any notable spectroscopic data for this compound?
A2: Yes, Raman spectroscopy studies on liquid this compound under pressure (0-1.5 GPa) at 26°C have revealed a relationship between pressure and specific Raman peaks. Five characteristic peaks are identified as ν(CH2) and ν(CH3), all shifting to higher positions with increasing pressure [].
Q3: How does this compound behave as a solvent in mixtures?
A3: this compound exhibits positive deviations from Raoult's law when mixed with 2-methyl-2-propanol and 2-butanol, forming azeotropes []. Studies on binary systems with n-hexane, n-heptane, and n-octane have also provided valuable insights into its thermodynamic behavior [].
Q4: How does this compound react in catalytic cracking processes?
A4: this compound undergoes cracking reactions in the presence of zeolite catalysts like USHY. The addition of steam during this process has been shown to impact both the selectivity and mechanism of the reaction. Notably, steam enhances isomerization of this compound while suppressing the formation of cracked products [].
Q5: Does the structure of the alkane influence the product distribution during catalytic cracking?
A5: Yes, research has demonstrated that the structure of the alkane significantly impacts the product distribution in catalytic cracking. This has been observed when comparing the cracking of n-heptane, this compound, and cyclohexane over different catalysts [].
Q6: How does the presence of steam affect the reactions of hexyl carbenium ions during this compound cracking on USHY catalysts?
A6: Steam dilution significantly impacts the reactions of hexyl carbenium ions during this compound cracking on USHY catalysts. At 400°C, these ions undergo hydride addition from this compound ten times faster than proton release. This makes the isomerization of this compound faster than olefin production. Steam weakens Bronsted bases, favoring hydride transfer over proton release and leading to a more isomerized and saturated product [].
Q7: Have computational methods been applied to study this compound reactions?
A7: Yes, computer models have been used to analyze the geometric factors influencing this compound's skeletal reactions (isomerization and hydrogenolysis) on different platinum surfaces. These studies shed light on the accessibility and catalytic effectiveness of active sites on these surfaces [].
Q8: How does the structure of C6 alkanes affect their adsorption on silicalite-1?
A8: The adsorption behavior of C6 alkanes on silicalite-1 varies with their structure. While n-hexane exhibits a single-step adsorption, both this compound and 3-methylpentane display two-step adsorption, occupying both channel intersections and zigzag channels within the silicalite-1 framework []. In contrast, the bulkier 2,3-dimethylbutane primarily occupies the channel intersections [].
Q9: How does ZIF-8 differentiate between linear and branched hexane isomers during adsorption?
A9: ZIF-8 demonstrates shape-selective adsorption behavior. While it adsorbs linear and mono-branched hexane isomers effectively, it completely excludes 2,2-dimethylbutane due to its larger molecular size. This selectivity makes ZIF-8 a promising material for separating hexane isomers and enhancing gasoline octane numbers [].
Q10: What are the toxicological effects of this compound?
A10: Subchronic inhalation studies on rats exposed to this compound revealed a gender-specific effect. Male rats exhibited nephropathy, while females remained unaffected even at the highest exposure level (4,640 ppm) [, ].
Q11: What metabolites of this compound are found in the urine of exposed rats?
A11: The primary urinary metabolite of this compound in rats is 2-methyl-2-pentanol. Other minor metabolites include 2-methyl derivatives of 1-, 3-, and 4-propanol and this compound-2,4-diol [, , ].
Q12: What methods are used to analyze this compound?
A12: Gas chromatography (GC) is a primary method for analyzing this compound, often coupled with techniques like mass spectrometry (GC/MS) for precise identification and quantification [, , ].
Q13: What are the limitations of microbial degradation of iso-alkanes in oil sands tailings ponds?
A13: While some microbial communities can degrade iso-alkanes like this compound, the process can be slow and incomplete, especially under sulfate-reducing conditions. For example, in a study with CNUL fluid fine tailings, only partial degradation of this compound was observed, while 2-methylbutane and 3-methylpentane remained unaffected []. This highlights the need to understand the specific microbial communities and environmental conditions that influence the biodegradation potential of these compounds.
Q14: Are there any potential medical applications of this compound derivatives?
A14: Research suggests that volatile organic compounds (VOCs), including this compound, in amniotic fluid could serve as potential biomarkers for chorioamnionitis []. This highlights the potential of using analytical techniques like ion mobility spectrometry coupled with multi-capillary columns for early diagnosis and understanding inflammatory processes during pregnancy.
Q15: What is the role of this compound-2,4-diol in regulating the function of secretory signalling glycoprotein (SPS-40)?
A15: this compound-2,4-diol (MPD) acts as an inhibitor of SPS-40 by binding to its sugar-binding groove and inducing a specific conformation of the Trp78 residue, termed the "obstructive conformation," effectively preventing saccharide binding [].
Q16: Can you provide an example of a synthetic application using this compound derivatives?
A16: this compound-1,5-diamine and its salts are being explored for their potential as clay swelling inhibitors in drilling fluids. This application leverages the compound's ability to interact with clay surfaces and modify their swelling behavior in aqueous environments [].
Q17: Are there ongoing efforts to synthesize specific derivatives of this compound for industrial applications?
A17: Yes, processes for synthesizing this compound-1,5-diisocyanate from methylglutaric acid dinitrile have been developed []. This compound likely finds applications in polyurethane production, highlighting the continuous exploration of this compound derivatives for various industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.